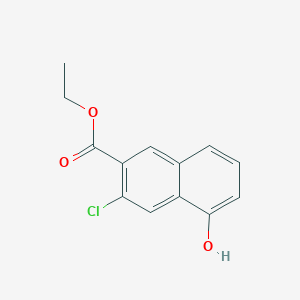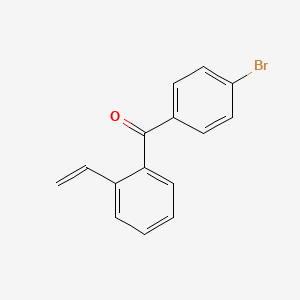
(4-Bromophenyl)(2-ethenylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromophenyl)(2-ethenylphenyl)methanone is an organic compound with the molecular formula C15H11BrO It is a derivative of benzophenone, where one phenyl group is substituted with a bromine atom at the para position and the other phenyl group is substituted with an ethenyl group at the ortho position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(2-ethenylphenyl)methanone typically involves the condensation reaction of benzophenone derivatives. One common method is the reaction of (4-bromophenyl)phenylmethanone with an ethenyl-substituted benzene derivative in the presence of a catalyst such as zinc powder and titanium tetrachloride (TiCl4) . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection, temperature control, and purification steps are critical factors in the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromophenyl)(2-ethenylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
(4-Bromophenyl)(2-ethenylphenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Industry: It is used in the development of advanced materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of (4-Bromophenyl)(2-ethenylphenyl)methanone involves its interaction with molecular targets and pathways. In photodynamic therapy, the compound generates reactive oxygen species (ROS) under light irradiation, leading to cell apoptosis and tumor ablation . The molecular targets include cellular components that are susceptible to oxidative damage, such as lipids, proteins, and DNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Bromophenyl)phenylmethanone: A simpler derivative without the ethenyl group.
(2-(4-Bromophenyl)ethene-1,1,2-triyl)tribenzene: A compound with aggregation-induced emission properties.
Uniqueness
(4-Bromophenyl)(2-ethenylphenyl)methanone is unique due to its combination of bromine and ethenyl substitutions, which confer distinct chemical reactivity and potential applications. Its ability to generate ROS under light irradiation makes it particularly valuable in photodynamic therapy research.
Propriétés
Numéro CAS |
918825-53-3 |
|---|---|
Formule moléculaire |
C15H11BrO |
Poids moléculaire |
287.15 g/mol |
Nom IUPAC |
(4-bromophenyl)-(2-ethenylphenyl)methanone |
InChI |
InChI=1S/C15H11BrO/c1-2-11-5-3-4-6-14(11)15(17)12-7-9-13(16)10-8-12/h2-10H,1H2 |
Clé InChI |
HWDZUKHXEPFGMQ-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenyl-1-[4-(3-phenylpropyl)piperazin-1-yl]butan-1-one](/img/structure/B14194823.png)

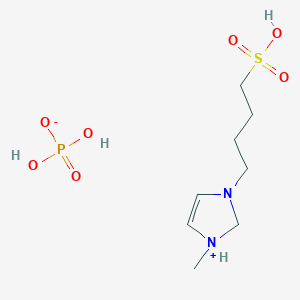
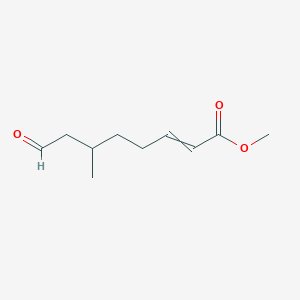

![6,9-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14194862.png)
![5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]aniline](/img/structure/B14194864.png)
![1H-Indole, 3-[1-(2-furanyl)-2-nitropropyl]-](/img/structure/B14194868.png)
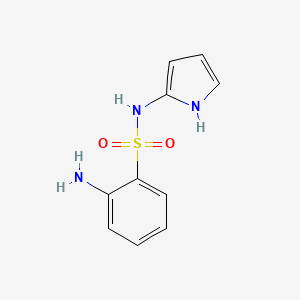
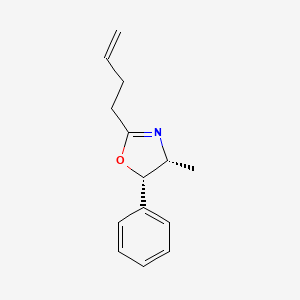
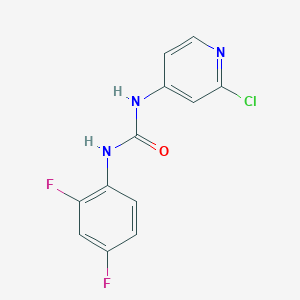
![5-[(2,3-Dimethylbut-2-en-1-yl)oxy]-1,3-dimethoxy-2-methylbenzene](/img/structure/B14194894.png)
